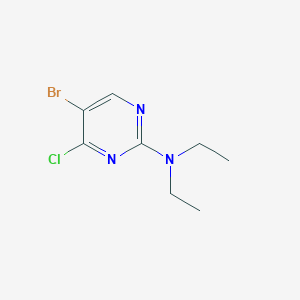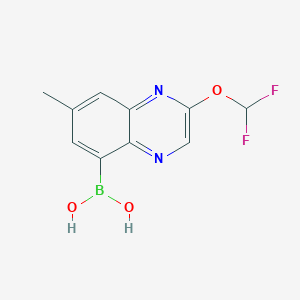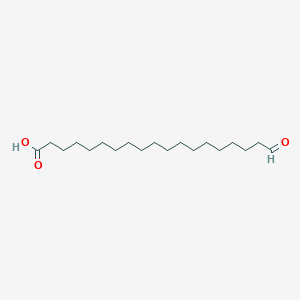
19-Oxononadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Oxononadecanoic acid is a long-chain fatty acid with the molecular formula C₁₉H₃₆O₃ It is a derivative of nonadecanoic acid, characterized by the presence of a keto group at the 19th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-Oxononadecanoic acid typically involves the oxidation of nonadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions to introduce the keto group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The keto group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines or thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Corresponding substituted derivatives
Applications De Recherche Scientifique
19-Oxononadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including its effects on lipid metabolism and as a potential drug candidate.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 19-Oxononadecanoic acid involves its interaction with specific molecular targets and pathways. The keto group allows it to participate in various biochemical reactions, influencing metabolic processes. It may act as a substrate for enzymes involved in fatty acid metabolism, affecting the synthesis and degradation of lipids.
Comparaison Avec Des Composés Similaires
18-Oxononadecanoic acid: Similar structure but with the keto group at the 18th carbon position.
10-Oxononadecanoic acid: Keto group at the 10th carbon position.
Nonadecanoic acid: Parent compound without the keto group.
Uniqueness: 19-Oxononadecanoic acid is unique due to the specific position of the keto group, which influences its chemical reactivity and biological activity. This positional difference can lead to distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C19H36O3 |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
19-oxononadecanoic acid |
InChI |
InChI=1S/C19H36O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h18H,1-17H2,(H,21,22) |
Clé InChI |
JLQXUMTUWRGNMR-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCC=O)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


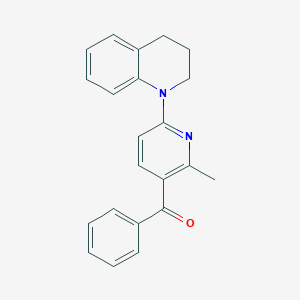


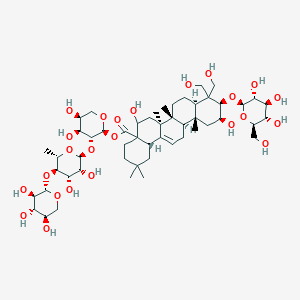
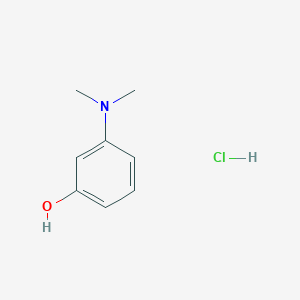



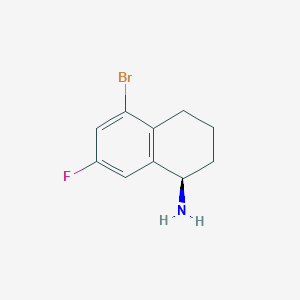
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)

![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
